molecular formula C15H14N6O B8547615 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- CAS No. 135446-00-3

5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-

Cat. No.: B8547615
CAS No.: 135446-00-3
M. Wt: 294.31 g/mol
InChI Key: PKWLRDDORJNIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1-propyl-1H-pyrazol-5-amine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-b)pyrimidin-5-one
  • 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-c)pyrimidin-5-one

Uniqueness

5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

135446-00-3

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

3-phenyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C15H14N6O/c1-2-8-20-13-11(16-9-17-13)14-19-18-12(21(14)15(20)22)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)

InChI Key

PKWLRDDORJNIGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4)NC=N2

Origin of Product

United States

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